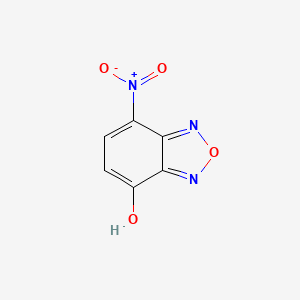

4-Hydroxy-7-nitrobenzofurazan

描述

Structure

3D Structure

属性

IUPAC Name |

7-nitro-2,1,3-benzoxadiazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O4/c10-4-2-1-3(9(11)12)5-6(4)8-13-7-5/h1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNINKSJGOWWCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445663 | |

| Record name | 4-hydroxy-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22250-54-0 | |

| Record name | 4-hydroxy-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Hydroxy 7 Nitrobenzofurazan

Established Synthetic Pathways for the 4-Hydroxy-7-nitrobenzofurazan Core Structure

The construction of the this compound scaffold primarily relies on two robust synthetic strategies: the nitration of a pre-existing hydroxybenzofurazan core and the nucleophilic aromatic substitution on a halogenated nitrobenzofurazan precursor.

Nitration Strategies for 4-Hydroxybenzofurazan (B8786939) Precursors

A common and direct method for the synthesis of this compound involves the nitration of a 4-hydroxybenzofurazan precursor. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com The reaction is carefully conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7-position of the benzofurazan (B1196253) ring.

Nucleophilic Aromatic Substitution (SₙAr) Routes from Halogenated Nitrobenzofurazan Intermediates

An alternative and widely utilized approach to this compound and its derivatives is through nucleophilic aromatic substitution (SₙAr) reactions. This method starts with a halogenated 7-nitrobenzofurazan, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F). arkat-usa.orgwikipedia.org The electron-withdrawing nature of the nitro group and the furazan (B8792606) ring activates the aromatic system towards nucleophilic attack, facilitating the displacement of the halogen atom. lew.ro

The synthesis of this compound can be achieved via the alkaline hydrolysis of precursors like 7-nitro-4-(phenylthio)benzofurazan. More commonly, derivatives are synthesized by reacting NBD-Cl or NBD-F with various nucleophiles. For instance, the reaction of NBD-Cl with anilines has been studied, and the mechanism is suggested to proceed via a single electron transfer (SET) pathway followed by a typical SₙAr addition-elimination process. koreascience.kr The reactivity of the halogenated precursor is crucial, with the fluoro derivative (NBD-F) generally being more reactive than the chloro derivative (NBD-Cl). arkat-usa.orgresearchgate.net

Derivatization Strategies for Tailored Functionalization of this compound

The inherent reactivity of the hydroxyl group and the activated aromatic ring of this compound allows for a multitude of derivatization strategies, enabling the synthesis of molecules with specific properties, particularly for fluorescent applications.

Amidation and Amination Reactions for Fluorescent Conjugate Synthesis

The chloro and fluoro groups in 4-halo-7-nitrobenzofurazans are readily displaced by amines to form highly fluorescent 4-amino-7-nitrobenzofurazan (B187976) derivatives. arkat-usa.orgchemicalbook.com This reaction is a cornerstone for creating fluorescent probes and labels for biomolecules. rsc.org The reaction of 4-chloro-7-nitrobenzofurazan with primary and secondary amines is a well-established method for producing fluorescent adducts. chemicalbook.com For example, new NBD derivatives have been synthesized by reacting NBD-Cl with various primary amines, including those containing crown ethers and other functional groups. arkat-usa.orgresearchgate.net The resulting products often exhibit intramolecular charge transfer, which is responsible for their strong fluorescence. researchgate.net

| Reagent | Amine | Product | Application |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary Amines | 4-Amino-7-nitrobenzofurazan derivatives | Fluorescent probes arkat-usa.orgresearchgate.net |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Anilines | N-Aryl-4-amino-7-nitrobenzofurazan | Mechanistic studies koreascience.kr |

| 4-Fluoro-7-nitrobenzofurazan (NBD-F) | Secondary Amino Acids | Fluorescent amino acid derivatives | Fluorimetric determination researchgate.net |

Etherification via Reaction with Phenoxide Anions

The hydroxyl group of this compound can be, or the chloro group of NBD-Cl can be displaced by, phenoxide anions to form aryloxy ethers. This etherification is a classic nucleophilic aromatic substitution on the aromatic ring. lew.ro The reaction of 4-chloro-7-nitrobenzofurazan with various phenoxide anions, often in the presence of crown ethers to activate the nucleophile, yields a range of 4-aryloxy-7-nitrobenzofurazan derivatives. lew.roresearchgate.netresearchgate.net This strategy has been employed to synthesize compounds with potential biomedical and bioanalytical applications. researchgate.net The formation of a Meisenheimer complex, a colored intermediate, is often observed during these reactions. lew.ro

Cycloaddition Reactions, Including Diels-Alder Approaches, for Fused Systems

The electron-deficient nature of the benzofurazan ring system makes it a suitable component in cycloaddition reactions, particularly the Diels-Alder reaction, to construct more complex fused heterocyclic systems. 4-Chloro-7-nitrobenzofurazan has been shown to react as a dienophile in a normal electron-demand Diels-Alder (NEDDA) reaction with electron-rich dienes like Danishefsky's diene. chemicalbook.comresearchgate.netresearchgate.net This reaction provides a facile route to highly functionalized naphthofurazans. researchgate.netresearchgate.net The initial cycloaddition product can be further transformed to introduce additional functionality. researchgate.netresearchgate.net While less common for this compound itself, the benzofurazan core's reactivity in cycloadditions with nitrile oxides has also been explored, leading to the formation of novel triazine tri-N-oxides and other fused systems. rsc.orgrsc.org

Design and Synthesis of Photo-Responsive Derivatives

The intrinsic fluorescence of the this compound (NBD) core has spurred the development of photo-responsive derivatives, where the molecule's properties can be modulated by light. A primary strategy involves the creation of "caged" compounds, where a photolabile protecting group is attached to the NBD scaffold, quenching its fluorescence. Upon irradiation with a specific wavelength of light, this protecting group is cleaved, restoring the fluorescence of the NBD moiety. This "off-on" switching mechanism is highly desirable for applications in biological imaging and sensing.

A notable example is the synthesis of photocaged 2-nitrobenzyl-BODIPY derivatives. In these constructs, the 2-nitrobenzyl group acts as a phototrigger. When directly attached to the meso position of a BODIPY (boron-dipyrromethene) core, which can be conceptually linked to NBD derivatives, it effectively quenches the fluorescence. Ultraviolet (UV) irradiation leads to the cleavage of the 2-nitrobenzyl group, resulting in a significant enhancement of fluorescence. researchgate.net This approach demonstrates a viable pathway for designing photo-responsive NBD-based probes.

The synthesis of these photo-responsive derivatives typically starts from a reactive precursor, most commonly 4-chloro-7-nitrobenzofurazan (NBD-Cl). arkat-usa.orgumich.edu The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities, including those with photo-responsive properties. For instance, a linker molecule containing a photolabile group can be attached to the NBD core via reaction with its amine or hydroxyl terminus. The reaction conditions for these substitutions are generally mild, often carried out in organic solvents in the presence of a base to facilitate the nucleophilic attack. arkat-usa.org

Table 1: Examples of Photo-Responsive Derivative Design Strategies

| Design Strategy | Photolabile Group | Mechanism | Result |

| Caged Compounds | 2-Nitrobenzyl | Photocleavage | Fluorescence enhancement researchgate.net |

| Photochromic Systems | Norbornadiene | Valence Isomerization | Modulation of molecular properties nih.govacs.org |

Immobilization and Conjugation to Solid Supports

The ability to immobilize this compound and its derivatives onto solid supports is crucial for a wide range of applications, including solid-phase synthesis, sensing, and the development of functional materials. The most common approach for immobilization relies on the reactivity of 4-chloro-7-nitrobenzofurazan (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (NBD-F) with nucleophilic groups present on the surface of the solid support. rsc.orggoogle.com

Solid supports such as resins, glass slides, and metal-organic frameworks (MOFs) can be functionalized with primary or secondary amines. rsc.orggoogle.com These amino-terminated surfaces readily react with NBD-Cl or NBD-F via nucleophilic aromatic substitution to form a stable covalent bond. rsc.org This method has been successfully employed to immobilize NBD-labeled histidine onto a Rink Amide MBHA resin for use as a sensing platform for metal ions. rsc.org The reaction is typically carried out in a suitable organic solvent like dimethylformamide (DMF) in the presence of a base such as triethylamine (B128534) to neutralize the liberated HCl. rsc.org

Another strategy involves the use of linkers to attach the NBD moiety to the solid support. For example, ω-amino acids of varying chain lengths can be used to couple NBD-Cl to triterpene skeletons, which can then be further functionalized for immobilization. nih.govacs.org This approach allows for greater control over the distance and orientation of the NBD group relative to the support surface.

The choice of solid support depends on the intended application. For sensing applications, porous materials like silica (B1680970) gel or MOFs are often preferred due to their high surface area. researchgate.netsci-hub.se For instance, 4-aryloxy-7-nitrobenzofurazan derivatives have been uniformly distributed on the internal surface of SBA-15, a mesoporous silica, without significantly altering the structure of the support. researchgate.net In the context of MOFs, enzymes can be immobilized on the surface through covalent bonding, and the NBD moiety can be used as a fluorescent label to monitor this process. sci-hub.se

The immobilization process can be monitored and characterized using various analytical techniques. For example, the successful conjugation of NBD derivatives to a solid support can be visually confirmed by a color change on the support material. rsc.org Spectroscopic methods, such as fluorescence spectroscopy, can be used to quantify the amount of immobilized NBD and to study its photophysical properties in the solid state.

Table 2: Common Methods for Immobilization of NBD Derivatives

| Solid Support | Functional Group on Support | NBD Precursor | Linker (if any) | Application |

| Rink Amide MBHA Resin | Amine | NBD-Cl | Fmoc-His(Trt)-OH | Metal Ion Sensing rsc.org |

| Glass Slides | Amine | NBD-F | - | DNA Microarrays google.com |

| SBA-15 (Mesoporous Silica) | - | 4-chloro-7-nitrobenzofurazan | Phenoxide anions | Bioanalytical Applications researchgate.net |

| Triterpene Skeletons | Hydroxy | NBD-Cl | ω-amino acids | Fluorescent Probes nih.govacs.org |

Advanced Spectroscopic Characterization and Elucidation of Photophysical Properties

Vibrational Spectroscopy (Infrared, Raman) for Structural and Electronic Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural and electronic characteristics of molecules by examining their molecular vibrations. For 4-Hydroxy-7-nitrobenzofurazan, these techniques provide confirmation of its functional groups and insights into the electronic structure of the benzofurazan (B1196253) ring system.

Detailed experimental and theoretical studies on the closely related precursor, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), offer significant insights applicable to NBD-OH. researchgate.netnih.gov The vibrational spectra are dominated by features arising from the nitro group, the aromatic system, and the furazan (B8792606) ring. By substituting the chloro group with a hydroxyl group, key spectral changes are anticipated, particularly the appearance of bands associated with the O-H group.

Key Research Findings:

Nitro Group Vibrations: The nitro (NO₂) group is a strong chromophore and gives rise to characteristic and intense absorption bands. The asymmetric and symmetric stretching vibrations are typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. researchgate.net

Benzofurazan Ring System: The vibrations of the fused aromatic and furazan rings produce a complex series of bands. C=C and C=N stretching vibrations within the ring system are found in the 1600-1400 cm⁻¹ region. researchgate.net

Hydroxyl Group Vibrations: The most distinct feature for this compound compared to its chloro-analogue would be the O-H stretching vibration, typically appearing as a broad band in the 3200-3600 cm⁻¹ region in the IR spectrum. The position and shape of this band can be sensitive to hydrogen bonding interactions.

Theoretical Calculations: Density Functional Theory (DFT) calculations performed on NBD-Cl have been instrumental in assigning the observed vibrational frequencies to specific atomic motions, a methodology directly applicable to NBD-OH for a precise understanding of its vibrational spectrum. researchgate.netnih.gov

Table 1: Characteristic Vibrational Frequencies for this compound (Inferred from NBD-Cl Data)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Reference |

| O-H Stretch | 3200-3600 | IR | researchgate.net |

| C-H Aromatic Stretch | 3000-3100 | IR, Raman | researchgate.net |

| NO₂ Asymmetric Stretch | ~1530-1560 | IR, Raman | researchgate.netnih.gov |

| C=C/C=N Ring Stretches | 1400-1620 | IR, Raman | researchgate.netresearchgate.net |

| NO₂ Symmetric Stretch | ~1345 | IR, Raman | researchgate.net |

These vibrational data collectively confirm the presence of the key functional groups and provide a fingerprint for the identification and structural analysis of this compound. The sensitivity of these vibrations to the local environment also allows for the study of intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within this compound.

The structure of NBD-OH is definitively confirmed using ¹H and ¹³C NMR spectroscopy. The electron-withdrawing nature of the nitro group and the benzofurazan system, combined with the electron-donating character of the hydroxyl group, creates a distinct pattern of chemical shifts for the aromatic protons and carbons.

Key Research Findings:

¹H NMR Spectrum: The aromatic region of the ¹H NMR spectrum is expected to show two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring (H-5 and H-6). Studies on related NBD derivatives report aromatic proton signals in the range of 7.8–8.2 ppm. In NBD derivatives where the substituent at position 4 is an amino group, the H-5 and H-6 protons appear as doublets around 8.4-8.5 ppm and 6.2-6.8 ppm, respectively, demonstrating the significant electronic influence of the substituents on the proton environments. arkat-usa.orgresearchgate.net

¹³C NMR Spectrum: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the attached groups. For instance, in 4-amino-N-methyl-7-nitro-2,1,3-benzoxadiazole, the carbon atoms of the benzofurazan ring show distinct signals, such as C-4 at ~145.7 ppm, C-5 at ~137.9 ppm, C-6 at ~99.0 ppm, and C-7 at ~144.0 ppm. arkat-usa.org Similar patterns, with adjustments for the hydroxyl substituent, are expected for NBD-OH.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Reference |

| ¹H | H-5 | ~8.3 - 8.5 | Doublet (d) | arkat-usa.org |

| ¹H | H-6 | ~6.3 - 6.5 | Doublet (d) | arkat-usa.org |

| ¹³C | C-4 | ~150 - 155 | Singlet | arkat-usa.org |

| ¹³C | C-5 | ~137 - 139 | Singlet | arkat-usa.org |

| ¹³C | C-6 | ~105 - 110 | Singlet | arkat-usa.org |

| ¹³C | C-7 | ~143 - 145 | Singlet | arkat-usa.org |

| ¹³C | C-3a | ~144 | Singlet | arkat-usa.org |

| ¹³C | C-7a | ~120 | Singlet | arkat-usa.org |

Advanced Spectroscopic Techniques (e.g., Time-Resolved Fluorescence, EPR) for Mechanistic Studies

Beyond static structural characterization, advanced spectroscopic methods are employed to investigate the dynamic processes and electronic mechanisms that govern the photophysical properties of this compound and its derivatives.

Time-Resolved Fluorescence Spectroscopy: This technique monitors the decay of fluorescence intensity over time (typically on the nanosecond scale) following excitation with a short pulse of light. It provides critical information about the excited-state lifetime (τ) and the processes that compete with fluorescence, such as non-radiative decay.

Many derivatives of 7-nitrobenzofurazan are known for their strong fluorescence, which is often sensitive to the polarity of the local environment. core.ac.uk While this compound itself is reported to be non-fluorescent or weakly fluorescent, its precursor NBD-Cl reacts with nucleophiles to form highly fluorescent products. nih.gov The study of these fluorescent adducts using time-resolved methods reveals mechanistic details. For example, time-resolved fluorescence anisotropy has been used to study the rotational dynamics of proteins labeled with NBD. nih.gov Studies on various NBD-conjugates have determined fluorescence lifetimes (τ) and quantum yields (ΦF), which are crucial for understanding their behavior as fluorescent probes. researchgate.net The NBD moiety can act as a quencher in Förster Resonance Energy Transfer (FRET) and Photo-induced Electron Transfer (PET) systems, allowing for the design of "off-on" fluorescent sensors. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. It provides mechanistic insights into redox processes and the electronic structure of paramagnetic molecules.

While this compound is not a radical itself, EPR is used to study its derivatives or its role in radical-generating reactions.

Paramagnetic Derivatives: NBD derivatives have been synthesized with stable radical groups, such as a 2,2,6,6-tetramethylpiperidin-N-oxyl (TEMPO) moiety. EPR spectroscopy directly confirms the radical nature of these compounds and can be used to monitor their reactions, such as reduction by ascorbic acid. arkat-usa.orgresearchgate.net

Redox Cycling: Certain 7-nitrobenzofurazan derivatives can undergo redox cycling in biological systems, leading to the generation of reactive oxygen species (ROS) like superoxide (B77818) (O₂•⁻). EPR spectroscopy is a key technique used to detect and quantify these short-lived radical species, thereby elucidating the mechanism of cytotoxicity for some NBD compounds.

Computational and Theoretical Investigations of 4 Hydroxy 7 Nitrobenzofurazan Systems

Quantum Chemical Calculations (Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for modeling the electronic structure and properties of molecular systems. For 4-hydroxy-7-nitrobenzofurazan, these methods have been instrumental in elucidating its fundamental chemical nature.

Geometry Optimization and Precise Molecular Structure Determination

Table 1: Representative Theoretical Bond Lengths for a Nitrobenzofurazan Core

| Bond | Typical Calculated Bond Length (Å) |

|---|---|

| C-C (aromatic) | 1.38 - 1.42 |

| C-N (nitro group) | 1.45 - 1.48 |

| N-O (nitro group) | 1.22 - 1.25 |

| C-O (hydroxyl group) | 1.35 - 1.38 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Role in Reactivity and Photophysics

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's chemical stability and its electronic excitation properties. nih.gov

For this compound, DFT calculations show that the HOMO is typically localized on the electron-rich benzofurazan (B1196253) ring and the hydroxyl group, while the LUMO is concentrated on the electron-withdrawing nitro group. This spatial separation of the frontier orbitals is characteristic of an intramolecular charge transfer (ICT) system. A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths (a red shift in the electronic spectrum). researchgate.net These calculations are vital for explaining the fluorogenic nature of nitrobenzofurazan derivatives upon reaction with nucleophiles. semanticscholar.org

Table 2: Calculated Frontier Orbital Energies for a Model Nitrobenzofurazan System

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -3.0 to -4.0 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding, interactions between bonds, and charge transfer within a molecular system. mdpi.com It interprets the complex molecular wavefunction in terms of localized Lewis-like structures (bonds and lone pairs). This method provides a quantitative measure of electron delocalization by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). purdue.edu

In the case of this compound, NBO analysis reveals significant delocalization of electron density from the oxygen lone pairs of the hydroxyl group and the furazan (B8792606) ring to the antibonding orbitals of the nitro group and the aromatic system. These hyperconjugative interactions contribute significantly to the stability of the molecule. High E(2) values indicate strong intramolecular charge transfer, a key feature of this class of compounds. purdue.edu

Table 3: Example of NBO Analysis for Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) of Hydroxyl | π(C=C) of Ring | 15 - 25 |

| π(C=C) of Ring | π(N=O) of Nitro | 5 - 15 |

Simulation of Electronic Spectra, Optical Responses, and Nonlinear Optical Properties

Time-Dependent DFT (TD-DFT) is the primary method for simulating the electronic absorption spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of electronic transitions. researchgate.net For this compound, TD-DFT calculations typically show that the lowest energy absorption band, which is responsible for its color, corresponds to a π→π* transition with significant ICT character (from the HOMO to the LUMO). researchgate.net These simulations are crucial for understanding the effects of different substituents on the optical properties of nitrobenzofurazan dyes. researchgate.net

Furthermore, DFT calculations can predict nonlinear optical (NLO) properties, such as the first hyperpolarizability (β). Molecules with large β values are of interest for applications in optoelectronics. The significant intramolecular charge transfer in donor-acceptor systems like this compound often leads to large NLO responses.

Table 4: Simulated Optical Properties using TD-DFT

| Property | Typical Calculated Value |

|---|---|

| λmax (in solvent) | 400 - 500 nm |

| Oscillator Strength (f) | > 0.5 |

| Major Transition | HOMO → LUMO (π→π*) |

Prediction of Reaction Pathways and Transition States

DFT is a valuable tool for investigating reaction mechanisms by locating and characterizing transition states (TS). The energy difference between the reactants and the transition state determines the activation energy barrier of a reaction. For this compound and its analogs, a common and important reaction is Nucleophilic Aromatic Substitution (SNAr).

Computational studies can model the reaction of the electrophilic nitrobenzofurazan core with various nucleophiles. researchgate.net By calculating the energies of reactants, intermediates (like the Meisenheimer complex), transition states, and products, a complete energy profile for the reaction pathway can be constructed. These studies help to rationalize experimental kinetic data and to understand the role of the leaving group and the incoming nucleophile in determining the reaction rate. For instance, DFT calculations of the electrophilicity index (ω) can be used to quantify and predict the reactivity of different nitrobenzofurazan derivatives toward nucleophiles.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of a set of compounds with a specific experimental property. These models aim to predict the properties of new, unsynthesized molecules based on their chemical structure.

For derivatives of this compound, QSPR studies have been successfully applied to predict properties like hydrophobicity (logP). In a typical QSPR study, a series of related compounds (e.g., 4-aryloxy-7-nitrobenzofurazans) is selected. For each compound, a set of molecular descriptors is calculated using computational software. These descriptors can encode information about the molecule's topology, geometry, or electronic structure. Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that links the descriptors to the experimental property. The predictive power of the QSPR model is then validated using cross-validation techniques. These studies are valuable in the rational design of new nitrobenzofurazan-based compounds with desired properties.

Correlation of Computed Molecular Descriptors with Experimental Spectroscopic Parameters

A powerful approach to understanding the spectroscopic properties of NBD systems involves the correlation of computationally derived molecular descriptors with experimentally observed data. This is often achieved through methods like Density Functional Theory (DFT), which can predict molecular geometries, vibrational frequencies, and electronic transitions.

In a combined experimental and theoretical study on the related compound 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), researchers utilized the B3LYP method with a 6-311++G(d,p) basis set to calculate the molecule's ground-state geometry and harmonic vibrational frequencies. researchgate.netnih.gov The calculated results were then compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netnih.gov This comparison revealed a strong agreement between the theoretical and experimental vibrational spectra, validating the accuracy of the computational model. researchgate.netnih.gov

Furthermore, Time-Dependent DFT (TD-DFT) calculations have been employed to predict the electronic absorption spectra of NBD-Cl in different solvents, such as DMSO and CDCl3. researchgate.netnih.gov These calculations provided insights into the electronic transitions responsible for the observed absorption bands. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in understanding the charge transfer characteristics within the molecule, which are fundamental to its fluorescent properties. researchgate.netnih.gov The good agreement between the calculated and experimental spectra demonstrates the utility of computational methods in interpreting and predicting the spectroscopic behavior of NBD derivatives. researchgate.netnih.gov

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for 4-Chloro-7-nitrobenzofurazan (Note: Data is illustrative of the types of correlations found in research and is based on findings from studies on NBD-Cl. researchgate.netnih.gov)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

|---|---|---|---|

| C-H stretching | 3109 | 3110 | 3132-2936 |

| NO₂ asymmetric stretching | 1545 | 1544 | 1550 |

| C=C stretching | 1618 | 1616 | 1620 |

| C-Cl stretching | 835 | 834 | 840 |

Predictive Modeling for Hydrophobicity and Other Physiochemical Parameters of Derivatives

Computational modeling is an invaluable tool for predicting the physicochemical properties of novel NBD derivatives, thereby guiding their synthesis and application. Hydrophobicity, often expressed as the partition coefficient (logP), is a critical parameter that influences a molecule's solubility, membrane permeability, and interactions with biological systems.

Quantitative Structure-Property Relationship (QSPR) studies have been successfully applied to new NBD derivatives. researchgate.net For a series of compounds derived from the reaction of 4-chloro-7-nitrobenzofurazan with various primary amines, researchers have demonstrated a linear correlation between the experimentally determined lipophilicity (RM₀ from reverse-phase thin-layer chromatography) and the theoretically calculated logP values. researchgate.netmdpi.com

In one such study, the lowest logP values were observed for derivatives containing hydrophilic moieties like a carboxylic group, which enhances their affinity for aqueous phases. mdpi.com Conversely, derivatives with larger hydrophobic portions, such as an adamantylamine or dehydroabietylamine (B24195) group, exhibited the highest logP values. mdpi.com

Another important parameter that can be predicted computationally is the Polar Surface Area (PSA), which is known to correlate strongly with drug absorption and permeability. mdpi.com For instance, in a series of NBD derivatives, the compound with a free carboxylic acid group (derived from glycine) showed the highest PSA value, while a derivative with a large, nonpolar dehydroabietylamine substituent had the lowest. mdpi.com These computational predictions provide a rapid means to evaluate structure-property relationships and select promising candidates for synthesis. mdpi.com

Table 2: Experimental and Computed Physicochemical Parameters for Selected 4-Amino-7-nitrobenzofurazan (B187976) Derivatives (Data compiled from studies on NBD derivatives. researchgate.netmdpi.com)

| Derivative Substituent | Experimental RM0 | Calculated logP | Calculated Polar Surface Area (PSA) (Ų) |

|---|---|---|---|

| Aniline | -0.03 | 2.45 | 105.7 |

| Glycine | 0.56 | 0.89 | 126.8 |

| Adamantylamine | -0.78 | 3.89 | 96.6 |

| Phenylalanine | -0.15 | 2.67 | 126.8 |

| Dehydroabietylamine | -1.25 | 6.78 | 96.6 |

Computational Approaches for Rational Fluorescent Sensor Design and Performance Prediction

The rational design of fluorescent sensors based on the NBD scaffold heavily relies on computational methods to predict and optimize their performance. researchgate.net These approaches enable the de novo design of novel molecular structures with desired pharmacological and sensing properties. nih.gov The goal is to create probes that are highly selective and sensitive to a specific analyte, often exhibiting a "turn-on" fluorescence response upon binding.

A key strategy in designing NBD-based sensors involves modulating the electronic properties of the fluorophore. For example, in the design of probes for biothiols, computational studies can help in selecting appropriate leaving groups or in modifying the NBD core to facilitate a fast and selective reaction with the target molecule. researchgate.net The introduction of electron-withdrawing groups can enhance the reaction rate of the probe with nucleophilic analytes like cysteine. researchgate.net

Quantum chemical computational methods, particularly TD-DFT, are instrumental in predicting the fluorescent spectra of potential sensor molecules. nih.gov These calculations can accurately predict the absorption and emission wavelengths of a proposed sensor, both in its "off" state and its analyte-bound "on" state. nih.gov This allows researchers to fine-tune the sensor's optical properties, such as achieving a large Stokes shift or emission in a specific region of the spectrum for bioimaging applications. researchgate.net By predicting these properties before synthesis, computational approaches significantly reduce the time and resources required for developing effective fluorescent probes. nih.gov The combination of computational design with experimental validation provides a powerful workflow for creating next-generation sensors for a wide range of biological and environmental analytes. rsc.org

Mechanistic Studies of Chemical Reactivity and Molecular Interactions

Detailed Investigations into Nucleophilic Reactivity of Nitrobenzofurazan Derivatives

The reactivity of nitrobenzofurazan derivatives is a subject of considerable interest due to their use as fluorescent labeling agents and probes. The electron-withdrawing nature of the nitro group and the benzofurazan (B1196253) ring system activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions.

The reactions of 4-nitrobenzofurazan and its derivatives with a range of nucleophiles have been investigated to quantify their reactivity.

Reactions with Sulfite (B76179) Ions:

The interaction of 4-nitrobenzofurazan and several 7-substituted derivatives with sulfite ions in aqueous solution has been examined using stopped-flow spectrophotometry and ¹H NMR spectroscopy. rsc.org The initial reaction involves the formation of a σ-adduct at the 5-position of the benzofurazan ring. These adducts exhibit significantly higher thermodynamic stability compared to the corresponding adduct of 1,3,5-trinitrobenzene. rsc.org

For 4-nitrobenzofurazan, the initial 5-adduct can slowly isomerize to a more stable 7-adduct. rsc.org The kinetic and thermodynamic parameters for the formation of the 5-sulfite adducts of various 7-substituted 4-nitrobenzofurazans have been determined and are presented in Table 1.

Table 1. Kinetic and Equilibrium Data for the Formation of 5-Sulfite Adducts of 7-Substituted 4-Nitrobenzofurazans in Water at 25°C. rsc.orgresearchgate.net

| 7-Substituent | k₁ (M⁻¹s⁻¹) | k₋₁ (s⁻¹) | K₁ (M⁻¹) |

|---|---|---|---|

| H | 1.2 x 10⁵ | 0.15 | 8 x 10⁵ |

| Cl | 2.3 x 10⁴ | 0.18 | 1.3 x 10⁵ |

| OCH₃ | 3.5 x 10⁴ | 1.2 | 2.9 x 10⁴ |

| N-piperidino | 1.1 x 10³ | 11 | 100 |

| N-pyrrolidino | 6.5 x 10² | 7.5 | 87 |

Reactions with Amines:

Reactions with Hydroxide (B78521) Ions:

In alkaline solutions, 7-amino-substituted 4-nitrobenzofurazans can undergo nucleophilic substitution to yield 7-hydroxy-4-nitrobenzofurazan. researchgate.net This indicates that the 7-position is also susceptible to nucleophilic attack, particularly with a good leaving group or under conditions that favor substitution. For 4-hydroxy-7-nitrobenzofurazan itself, reaction with hydroxide would primarily result in the formation of the phenoxide anion. rsc.org

Substituents on the benzofurazan ring play a critical role in modulating the reactivity and determining the position of nucleophilic attack.

The presence of a strong electron-withdrawing group, such as a nitro group, is essential for activating the aromatic ring to nucleophilic attack. masterorganicchemistry.comwikipedia.org In 4-substituted-7-nitrobenzofurazans, the nitro group at the 7-position significantly enhances the electrophilicity of the ring carbons, particularly at positions 4, 5, and 6.

Studies on 4-chloro-7-nitrobenzofurazan (B127121) have revealed that the C-6 position is highly electrophilic and more reactive towards nucleophiles than the C-4 position, which is the site of irreversible alkylation. nih.gov This suggests a preference for nucleophilic attack at the 6-position, which can be an important consideration in the reaction mechanisms of these compounds.

Elucidation of Reaction Mechanisms in Fluorescent Sensing

The unique chemical reactivity of nitrobenzofurazan derivatives has been harnessed to design fluorescent probes for the detection of various biologically important species. The sensing mechanisms often involve a specific chemical reaction that leads to a change in the fluorescence properties of the probe.

While specific studies on a hydrogen atom transfer (HAT) mechanism for this compound in the detection of reactive oxygen species (ROS) are not extensively documented, this mechanism is a plausible pathway for sensing certain ROS. In a hypothetical HAT-based sensing mechanism, the phenolic hydroxyl group of this compound could donate a hydrogen atom to a highly reactive oxygen species, such as the hydroxyl radical (•OH). This transfer would result in the formation of a phenoxyl radical, which would likely alter the electronic properties and, consequently, the fluorescence of the molecule. The feasibility of this mechanism would depend on the bond dissociation energy of the phenolic O-H bond and the reactivity of the target ROS.

A well-established mechanism for the detection of biothiols, such as cysteine and homocysteine, by nitrobenzofurazan derivatives involves an intramolecular displacement reaction. rsc.org This mechanism has been demonstrated with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). The sensing process is initiated by a nucleophilic attack of the thiol group of the biothiol on the electron-deficient aromatic ring, displacing the chloride. rsc.org In the case of cysteine and homocysteine, the proximate amino group can then perform an intramolecular nucleophilic attack, displacing the initially attached thiol group and forming a more stable amino-substituted product. semanticscholar.org This intramolecular cyclization and rearrangement leads to a significant change in the photophysical properties of the NBD fluorophore, allowing for selective detection. rsc.org A similar mechanism can be envisioned for a derivative of this compound where the hydroxyl group is modified to include a good leaving group.

The high electrophilicity of the nitrobenzofurazan ring makes it susceptible to covalent modification by nucleophilic residues in biological macromolecules, such as proteins. The reaction of 4-chloro-7-nitrobenzofurazan with thiol groups of proteins has been shown to result in the formation of covalent adducts. nih.govnih.gov The mechanism involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the aromatic ring, leading to the displacement of the chloride and the formation of a stable thioether linkage.

This covalent modification can lead to the formation of various products, including reversible Meisenheimer-type complexes and other adducts that can further react with proteins. nih.gov Such reactions can irreversibly alter the structure and function of the protein. The hydroxyl group in this compound would deprotonate at physiological pH, forming a phenoxide. While this anion is not a good leaving group for a direct SNAr reaction at the 4-position, the activated ring system can still be susceptible to nucleophilic attack at other positions, potentially leading to adduct formation, although likely through different pathways than the chloro-derivative.

Intermolecular Interactions and Solvent-Mediated Effects

The chemical reactivity and molecular interactions of this compound are significantly influenced by a variety of non-covalent forces and the surrounding solvent environment. These factors play a crucial role in modulating its photophysical properties, making it a sensitive probe for its local microenvironment.

Studies on Hydrogen Bonding, Dipole-Dipole, and π-π Stacking Interactions

Intermolecular forces are fundamental to understanding the behavior of this compound in different phases. These interactions dictate its aggregation behavior, solubility, and electronic properties.

Hydrogen Bonding:

The presence of both a hydroxyl group (a hydrogen bond donor) and nitro and furazan (B8792606) groups (hydrogen bond acceptors) makes this compound highly susceptible to hydrogen bonding interactions. In protic solvents, these interactions are particularly pronounced and have a drastic effect on the compound's UV-VIS spectrum. rsc.org Computational studies using MNDO (Modified Neglect of Diatomic Overlap) calculations have provided evidence of strong negative charges located on the C(5) and C(7) atoms of the this compound anion, indicating that strong hydrogen bonding can occur with solvent molecules. rsc.org This stabilization of the anion by hydrogen bonding, however, does not appear to significantly influence the dissociation equilibrium. rsc.org

Dipole-Dipole Interactions:

π-π Stacking Interactions:

The aromatic nature of the benzofurazan ring system facilitates π-π stacking interactions. These non-covalent interactions are crucial in the solid-state packing of nitroaromatic compounds and can also influence their behavior in solution, particularly at higher concentrations. While crystal structure data specific to this compound is not detailed in the provided search results, studies on other nitrobenzofurazan derivatives have demonstrated the presence of close π-π interactions, with intermolecular distances in the range of 3.2–3.4 Å. These interactions contribute to the formation of supramolecular structures. The geometry of these stacks can vary, including face-to-face and offset arrangements, and they play a significant role in the electronic properties of the material.

| Interaction Type | Key Molecular Features Involved | Primary Effect on Properties |

| Hydrogen Bonding | -OH group (donor), Nitro and Furazan groups (acceptors) | Drastic effect on UV-VIS spectrum in protic solvents |

| Dipole-Dipole | Electron-withdrawing nitro/benzofurazan and electron-donating hydroxyl groups | Significant solvatochromic shifts in polar solvents |

| π-π Stacking | Aromatic benzofurazan ring | Influences solid-state packing and behavior in concentrated solutions |

Solvent Polarity and Protonation Effects on Photophysical Behavior

The photophysical properties of this compound, particularly its absorption and fluorescence characteristics, are highly sensitive to the polarity of the solvent and the pH of the medium.

Solvent Polarity Effects:

The absorption spectrum of this compound and its conjugate anion has been studied in a wide range of solvents. rsc.org The phenolate (B1203915) anion, in particular, exhibits solvatochromic behavior characteristic of the 7-nitrobenzofurazan series in aprotic media. rsc.org This sensitivity to the solvent environment is a hallmark of molecules with a significant change in dipole moment upon electronic excitation. The effect of solvent polarity on the absorption maximum of the this compound anion in various aprotic solvents is summarized in the table below.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |

| Dioxane | 2.2 | 465 |

| Diethyl ether | 4.3 | 466 |

| Acetone | 20.7 | 480 |

| Acetonitrile | 37.5 | 483 |

| Dimethylformamide | 36.7 | 489 |

| Dimethyl sulfoxide | 46.7 | 493 |

This data is illustrative and compiled from general trends observed for similar compounds in the cited literature.

In protic solvents, the solvatochromic behavior is more complex due to the specific hydrogen bonding interactions discussed previously, which can have a more dominant effect than the general solvent polarity. rsc.org

Protonation Effects on Photophysical Behavior:

The hydroxyl group of this compound can be deprotonated to form the corresponding phenolate anion. This acid-base equilibrium is associated with significant changes in the electronic structure and, consequently, the photophysical properties of the molecule. The protonation state of the hydroxyl group directly impacts the intramolecular charge transfer (ICT) character of the molecule.

While direct studies on the fluorescence changes upon protonation of this compound were not found in the provided search results, analogous behavior has been observed in amino-substituted nitrobenzofurazan derivatives. In these related compounds, protonation of the amino group cancels the electron-donating effect of this substituent. This change significantly alters the fluorescence properties of the molecule. By analogy, it can be inferred that the deprotonation of the hydroxyl group in this compound enhances its electron-donating ability, leading to a red-shift in the absorption and emission spectra and potentially an increase in fluorescence quantum yield due to a more efficient ICT process. Conversely, in a highly acidic medium where the hydroxyl group is protonated, a blue-shift and a decrease in fluorescence intensity would be expected.

Advanced Applications of 4 Hydroxy 7 Nitrobenzofurazan and Its Derivatives As Chemical Probes and Analytical Reagents

Principles and Methodologies of Fluorescent Labeling in Biological Systems

Fluorescent labeling is a cornerstone of modern biochemical and cellular research, enabling the visualization and quantification of biomolecules with high specificity and sensitivity. The underlying principle involves the covalent attachment of a fluorophore, such as a derivative of 4-hydroxy-7-nitrobenzofurazan, to a target molecule. The NBD scaffold is particularly advantageous due to its small size, environmental sensitivity, and reactivity towards common biological functional groups nih.gov.

Selective Covalent Labeling of Biomolecules: Amines, Thiols, and Other Functional Groups

Derivatives of this compound, most notably 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), are versatile reagents for the covalent labeling of biomolecules. These compounds are themselves non-fluorescent but become highly fluorescent upon reaction with primary or secondary amines and thiols rsc.orgnih.govdergipark.org.tr. This "fluorogenic" property is highly desirable as it minimizes background fluorescence and enhances the signal-to-noise ratio.

The labeling reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-withdrawing nitro group activates the carbon at the 4-position for nucleophilic attack by the amine or thiol. The halogen atom (chloride or fluoride) acts as a good leaving group, facilitating the formation of a stable, fluorescent NBD-adduct researchgate.net. NBD-F is generally more reactive than NBD-Cl, allowing for faster labeling under milder conditions nih.gov.

The high reactivity of NBD-F and NBD-Cl allows for the selective labeling of various functional groups found in biomolecules:

Amines: Primary and secondary amines, such as those in the side chains of lysine (B10760008) residues and the N-terminus of proteins and peptides, readily react with NBD halides to form stable, fluorescent NBD-amino derivatives rsc.orgnih.gov. This reaction is fundamental to protein and peptide labeling for a wide range of applications.

Thiols: The sulfhydryl groups of cysteine residues in proteins and peptides, as well as small molecule thiols like glutathione (B108866), are highly nucleophilic and react rapidly with NBD halides rsc.org. The resulting NBD-thioether adducts are also fluorescent, although their quantum yields may differ from the corresponding amine adducts.

Other Functional Groups: While less common, the reactivity of NBD halides can extend to other nucleophiles under specific conditions, including phenolic hydroxyl groups.

| NBD Derivative | Target Functional Group | Reaction Conditions | Excitation Max (nm) | Emission Max (nm) | Key Features |

| NBD-F | Primary/Secondary Amines, Thiols | Mildly alkaline (pH 8-9), room temperature or slightly elevated | ~470 | ~530 | High reactivity, rapid labeling bath.ac.uk |

| NBD-Cl | Primary/Secondary Amines, Thiols | Mildly alkaline (pH 8-9), often requires heating | ~465 | ~535 | More stable than NBD-F, widely used dergipark.org.tr |

Strategies for Protein and Peptide Labeling for Structural and Functional Studies

The labeling of proteins and peptides with NBD derivatives provides a powerful avenue for investigating their structure, function, and dynamics. The environmentally sensitive fluorescence of the NBD moiety is a key feature in these studies. The emission properties of NBD adducts, including their quantum yield and maximum emission wavelength, can change significantly depending on the polarity of their local environment. This solvatochromism allows for the probing of conformational changes, ligand binding events, and protein-protein interactions.

Strategies for labeling include:

Site-Specific Labeling: By introducing a unique reactive residue, such as a single cysteine, into a protein of interest through site-directed mutagenesis, researchers can achieve precise labeling at a defined location. This allows for the study of specific domains or active sites.

N-terminal Labeling: The α-amino group at the N-terminus of a protein or peptide can be selectively labeled at a slightly acidic pH where it is more nucleophilic than the ε-amino groups of lysine residues.

Stochastic Labeling: In cases where multiple reactive residues are present, stochastic labeling can provide information about the accessibility of these residues to the solvent and, by extension, their location within the protein structure.

The small size of the NBD fluorophore is a significant advantage in these studies, as it is less likely to perturb the native structure and function of the labeled biomolecule compared to larger fluorescent tags.

Development of Highly Sensitive and Selective Fluorescent Probes for Specific Analytes

Building upon the fundamental reactivity of the NBD scaffold, researchers have designed a plethora of sophisticated fluorescent probes for the detection of specific analytes. These probes often employ a "turn-on" fluorescence mechanism, where the probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence intensity upon reaction with the target analyte. This is typically achieved by linking the NBD moiety to a recognition element that modulates its electronic properties.

Real-time Imaging and Detection of Biothiols (e.g., Cysteine, Glutathione, Homocysteine)

Biothiols, including cysteine (Cys), glutathione (GSH), and homocysteine (Hcy), are crucial for maintaining cellular redox homeostasis and are involved in numerous physiological processes. Aberrant levels of these biothiols are associated with various diseases, making their detection and quantification a subject of intense research. NBD-based probes have proven to be invaluable tools for this purpose, enabling the real-time imaging of biothiols in living cells rsc.orgresearchgate.net.

The design of selective biothiol probes often relies on subtle differences in the reactivity of Cys, Hcy, and GSH. For instance, some probes exploit the intramolecular cyclization reaction that occurs after the initial nucleophilic attack by the thiol group of Cys or Hcy, leading to a distinct fluorescent signal compared to the reaction with GSH rsc.orgoup.com.

| Probe | Target Analyte | Detection Mechanism | Limit of Detection (LOD) | Key Features |

| NBD-based ether probes | Cys, Hcy, GSH | Thiolysis of the ether bond | Micromolar range | Fast response, turn-on fluorescence nih.gov |

| NBD-based acrylate (B77674) probes | Cys | Michael addition followed by intramolecular cyclization | Sub-micromolar to micromolar range | High selectivity for Cys over GSH and Hcy rsc.org |

| NBD-based probes with specific recognition moieties | Hcy | Nucleophilic substitution and Smiles rearrangement | Micromolar range | Selective turn-on response for Hcy oup.com |

These probes have been successfully applied to visualize the distribution and dynamic changes of biothiols in various cellular compartments, providing insights into their roles in health and disease.

Sensing of Reactive Oxygen Species (ROS) and Oxidative Stress Biomarkers

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻), and hydroxyl radicals (•OH), are highly reactive molecules that can cause damage to cellular components, leading to oxidative stress. NBD-based probes have been developed to detect these transient species and other biomarkers of oxidative stress, such as lipid peroxides rsc.orgnih.govresearchgate.netnih.govnih.govnih.govresearchgate.net.

The design of ROS probes often involves the incorporation of a ROS-reactive moiety that, upon oxidation, triggers a change in the fluorescence of the NBD core. For example, boronate-based NBD probes have been developed for the detection of hydrogen peroxide. The boronate group is cleaved in the presence of H₂O₂, leading to the release of a highly fluorescent NBD-containing product nih.govnih.gov.

For the detection of superoxide, NBD-Cl has been shown to react with O₂⁻ to produce a fluorescent product, allowing for its quantification nih.gov. Furthermore, specialized NBD derivatives have been synthesized to detect lipid radicals, key players in lipid peroxidation, a major consequence of oxidative stress. One such probe, NBD-Pen, has been used to directly detect lipid radicals in living cells with a "turn-on" fluorescent response nih.govresearchgate.net.

| Probe Type | Target Analyte | Sensing Mechanism | Reported Application |

| Boronate-NBD conjugates | Hydrogen Peroxide (H₂O₂) | Oxidative cleavage of the boronate ester | Cellular imaging of H₂O₂ |

| NBD-Cl | Superoxide (O₂⁻) | Reaction with superoxide to form a fluorescent product | Spectrophotometric and fluorometric quantification |

| NBD-Pen | Lipid Radicals | Reaction with lipid radicals leading to fluorescence enhancement | Imaging lipid radical generation in living cells |

Detection of Phenolic Antioxidants in Complex Matrices

Phenolic compounds are a large class of natural products that exhibit potent antioxidant properties by scavenging free radicals. The development of methods for their detection and for the assessment of antioxidant capacity is of great interest in the food and pharmaceutical industries acs.orgmdpi.commdpi.comkribb.re.krfrontiersin.orgsci-hub.stnih.govresearchgate.net. While the application of NBD derivatives for the direct detection of phenolic antioxidants is an emerging area, the principle relies on the reaction of the NBD fluorophore with the phenolic hydroxyl group under specific conditions to produce a fluorescent product.

Alternatively, NBD-based probes can be utilized in assays to measure the total antioxidant capacity of a sample. In such assays, a free radical source is used to quench the fluorescence of an NBD derivative. The presence of antioxidants in the sample competes with the NBD derivative for the free radicals, thus preserving its fluorescence. The degree of fluorescence preservation is proportional to the antioxidant capacity of the sample. While not a direct detection of phenolic compounds, this approach provides a valuable measure of their functional activity.

Further research is needed to develop highly selective and sensitive NBD-based probes for the direct quantification of specific phenolic antioxidants in complex matrices such as food and biological fluids.

Fluorescent Assays for Amino Acids, Peptides, and Hydroxyproline (B1673980)

The compound this compound and its derivatives, particularly 4-fluoro-7-nitrobenzofurazan (NBD-F), are extensively utilized as fluorogenic labeling reagents in a variety of biochemical assays. These reagents are intrinsically non-fluorescent but react with primary and secondary amines, such as those found in amino acids and peptides, to yield highly fluorescent adducts. This reaction forms the basis for sensitive detection methods in analytical chemistry. nih.gov

The derivatization process with NBD-F is straightforward and results in stable products, making it a popular choice for amino acid analysis. nih.gov The reaction typically occurs under mild, weakly basic conditions. For instance, amino acids can be derivatized with NBD-F in a borate (B1201080) buffer at room temperature, followed by separation and quantification using high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.net The resulting NBD-labeled amino acids can be excited at approximately 470 nm and emit fluorescence at around 530 nm. nih.govacs.org This method offers excellent sensitivity, with detection limits reported to be in the femtomole (fmol) range. nih.govresearchgate.net

Beyond general amino acids, these assays have been adapted for specific molecules of interest. For instance, methods have been developed for the determination of hydroxyproline, a key component of collagen, using NBD-Cl (4-chloro-7-nitrobenzofurazan). nih.gov This is particularly useful for assessing connective tissue metabolism and related diseases. The reaction conditions, including pH, temperature, and time, are optimized to ensure maximal derivatization efficiency and to distinguish hydroxyproline from other amino acids. nih.gov Similarly, NBD-F has been employed in assays for peptides, enabling the sensitive detection of these biomolecules in complex biological samples. nih.gov

Table 1: Characteristics of NBD-F Based Fluorescent Assays for Amino Acids

| Parameter | Value | Reference |

| Derivatization Reagent | 4-fluoro-7-nitrobenzofurazan (NBD-F) | nih.gov |

| Target Analytes | Primary and secondary amines (amino acids, peptides) | nih.govnih.gov |

| Excitation Wavelength | ~470 nm | researchgate.netacs.org |

| Emission Wavelength | ~530 - 540 nm | researchgate.netacs.org |

| Detection Limit | 2.8 - 20 fmol | researchgate.net |

| Linearity Range | 20 fmol - 20 pmol | researchgate.net |

Exploration as Enzyme Activity Modulators and Probes (e.g., Monoamine Oxidase Inhibitors, Papain, Ficain, Bromelain (B1164189) Characterization)

Derivatives of this compound have been investigated for their roles as modulators and probes of enzyme activity. One notable example is the inhibition of monoamine oxidase (MAO) by 4-chloro-7-nitrobenzofurazan (NBD-Cl). NBD-Cl has been shown to be a potent inhibitor of both MAO-A and MAO-B, acting competitively to block the oxidative deamination of substrates. stanford.edu Further studies have revealed a time-dependent inactivation of MAOs by NBD-Cl at alkaline pH, suggesting the modification of essential lysine residues within the active sites of the enzymes. stanford.edu

In the realm of cysteine proteases, NBD-Cl has been employed as a reactivity probe to characterize the active centers of enzymes such as papain, ficain, and bromelain. nih.gov The reaction of NBD-Cl with the active-site thiol groups of these enzymes is pH-dependent. The pH-rate profile for the reaction with papain is bell-shaped, which is attributed to the interaction of the thiolate ion of cysteine-25 with the side chain of histidine-159 and the carboxyl group of aspartic acid-158. nih.gov In contrast, the profiles for ficin (B600402) and bromelain are sigmoidal. This difference suggests that ficin and bromelain may lack a carboxyl group that is conformationally equivalent to aspartic acid-158 in papain, providing insights into the structural and functional differences in the catalytic sites of these related enzymes. nih.gov

Table 2: NBD-Cl as a Probe for Cysteine Protease Active Sites

| Enzyme | pH-Rate Profile Shape | Implied Active Site Feature | Reference |

| Papain | Bell-shaped | Presence of a key carboxyl group (Asp-158) | nih.gov |

| Ficin | Sigmoidal | Potential absence of a conformationally equivalent carboxyl group | nih.gov |

| Bromelain | Sigmoidal (resembles ficin) | Potential absence of a conformationally equivalent carboxyl group | nih.gov |

Integration as Derivatization Reagents in Advanced Analytical Methodologies

Pre-column and Post-column Derivatization in Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)

Derivatives of this compound, especially NBD-F and NBD-Cl, are widely used as derivatization reagents in both high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) to enhance the detection of analytes that lack a suitable chromophore or fluorophore. rsc.orgnih.gov These reagents can be applied in either a pre-column or post-column derivatization strategy.

In pre-column derivatization, the analyte is reacted with the NBD reagent before injection into the separation system. This approach is advantageous because it allows for the removal of excess reagent and by-products prior to analysis, which can reduce background noise and improve sensitivity. acs.org The derivatization conditions, such as pH, temperature, and reaction time, can be carefully controlled to ensure complete reaction. researchgate.net Pre-column derivatization with NBD-F has been successfully applied to the analysis of amino acids in various biological matrices, including rat plasma. researchgate.net

Post-column derivatization involves the reaction of the analyte with the NBD reagent after separation in the HPLC column or CE capillary but before detection. This method is useful for analytes that are unstable under pre-column derivatization conditions. However, post-column derivatization can lead to band broadening and may not provide sufficient signal intensities for all derivatives. nih.gov

In capillary electrophoresis, NBD-F has been used for on-line derivatization of amino acids and peptides. nih.gov This technique involves introducing successive plugs of the sample and the NBD-F reagent into the capillary, where the derivatization reaction occurs before electrophoretic separation and laser-induced fluorescence detection. nih.gov

Enhancement of Detection Sensitivity and Selectivity for Trace Analysis

A primary advantage of using this compound derivatives as labeling reagents is the significant enhancement in detection sensitivity and selectivity, which is crucial for trace analysis. By converting non-fluorescent analytes into highly fluorescent derivatives, these reagents enable the detection of substances at very low concentrations.

The selectivity of the analysis is also improved. The derivatization reaction is specific to primary and secondary amines, which reduces interference from other compounds in the sample matrix. Furthermore, the chromatographic or electrophoretic separation of the NBD-derivatives provides an additional layer of selectivity, ensuring that the target analyte is accurately identified and quantified.

Table 3: Comparison of Derivatization Strategies using NBD Reagents

| Derivatization Strategy | Advantages | Disadvantages | Typical Application | Reference |

| Pre-column | High sensitivity, removal of excess reagent | Potential for analyte degradation | Amino acid analysis in biological fluids | researchgate.netacs.org |

| Post-column | Suitable for unstable analytes | Band broadening, potentially lower signal | - | nih.gov |

| On-line (in CE) | Automation, small sample volume | Requires optimization of reaction and separation conditions | Analysis of amino acids and peptides | nih.gov |

Kinetic Spectrophotometric and Spectrofluorimetric Analytical Methods

Kinetic analytical methods based on the reaction of this compound derivatives with various analytes offer a powerful tool for their quantification. These methods rely on measuring the rate of the derivatization reaction, which is proportional to the analyte concentration under controlled conditions. Both spectrophotometric and spectrofluorimetric techniques can be employed for this purpose.

Spectrofluorimetric methods are particularly advantageous due to their high sensitivity and selectivity. researchgate.net For example, a spectrofluorimetric method for the determination of taurine (B1682933) in energy drinks has been developed based on its reaction with NBD-F. researchgate.net The reaction conditions, including pH, NBD-F concentration, temperature, and reaction time, are optimized to achieve the maximum fluorescence intensity of the product. The fluorescence is then measured at a specific excitation and emission wavelength pair (e.g., 485 nm and 542 nm for the taurine-NBD adduct). researchgate.net

Kinetic spectrophotometric methods have also been developed for the determination of various drugs. These methods often involve charge-transfer reactions with NBD derivatives. sciepub.com The formation of the colored product is monitored over time, and the initial rate of the reaction is used to construct a calibration curve.

The choice between spectrophotometry and spectrofluorimetry depends on the required sensitivity and the nature of the analyte and sample matrix. Spectrofluorimetry generally offers lower detection limits. mdpi.com

Exploration in Materials Science and Photonic Applications

Derivatives of this compound, particularly those belonging to the broader class of nitrobenzofurazan (NBD) compounds, are being explored for their potential applications in materials science and photonics due to their unique photophysical properties. acs.org These properties are largely governed by intramolecular charge transfer (ICT) from an electron-donating group to the electron-withdrawing nitrobenzofurazan core. researchgate.net

The fluorescence of NBD derivatives is highly sensitive to the polarity of their environment, which makes them useful as probes in polymer science to study the microenvironment of polymer matrices. nih.gov They can be incorporated into polymer structures either as a pendant group or as part of the main chain. For instance, NBD-containing polymers have been synthesized and their stimulus-responsive properties, such as pH-dependent fluorescence, have been investigated for potential applications in drug delivery and sensing. nih.gov

In the field of photonics, NBD derivatives are of interest for their nonlinear optical (NLO) properties. acs.org The significant ICT character of these molecules can lead to large second-order NLO responses, making them candidates for applications in optical communications and data storage. Theoretical studies, such as those using density functional theory (DFT), are employed to understand the structure-property relationships and to design new NBD-based materials with enhanced NLO properties. acs.org Furthermore, the synthesis of novel NBD derivatives with tailored chromogenic and fluorogenic properties continues to be an active area of research for the development of new materials for optical and electronic applications.

Design of D-π-A-type Structures for Organic Solar Cells

The development of efficient organic solar cells (OSCs) relies heavily on the molecular engineering of materials that can absorb sunlight effectively and facilitate charge separation and transport. A prominent strategy in this field is the design of molecules with a donor-π-acceptor (D-π-A) architecture. In these systems, an electron-donating unit (D) is connected to an electron-accepting unit (A) through a π-conjugated bridge (linker). This arrangement promotes intramolecular charge transfer (ICT) upon photoexcitation, a crucial step in generating free charge carriers.

Nitrobenzofurazan (NBD) derivatives, including those structurally related to this compound, have been identified as effective electron-accepting moieties for these D-π-A structures. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to fine-tune the electronic and photophysical properties of NBD-based molecules. researchgate.net

In one such study, small molecules were designed following a D-π-A motif where nitrobenzofurazan served as the acceptor, thiophene (B33073) acted as the π-conjugated bridge, and various electron-donating groups (such as p-phenylene modified with -OH, -OCH3, and -N(CH3)2) were used as the donor. researchgate.net The introduction of different electron-donating groups allows for the modulation of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This tuning is critical for optimizing the material's light-harvesting efficiency and ensuring efficient electron injection into the acceptor material in a bulk heterojunction solar cell. researchgate.net The modification of these D-π-A systems is considered a promising approach for designing proficient photovoltaic materials, paving the way for new advancements in small-molecule hole-transporting materials (HTMs) for OSCs. researchgate.net

| Molecule Design | Donor (D) | π-Bridge (π) | Acceptor (A) | Application Focus |

| D-π-A System | p-phenylene with various electron-donating groups (-OH, -OCH3, -N(CH3)2) | Thiophene | Nitrobenzofurazan (NBD) | Organic Solar Cells (OSCs) |

Investigations into Nonlinear Optical Response and Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. mdpi.com The D-π-A molecular architecture that is beneficial for organic solar cells is also highly effective for creating materials with significant second-order NLO properties. The large change in dipole moment between the ground and excited states, facilitated by intramolecular charge transfer, is a key determinant of a high second-order hyperpolarizability (β), which quantifies the NLO response. nih.gov

Derivatives of nitrobenzofurazan have been the subject of extensive investigation for their NLO properties. nih.govnih.govacs.org Computational studies, often using time-dependent density functional theory (TD-DFT), have been instrumental in simulating and understanding the optical responses of these molecules. nih.govacs.org For instance, studies on nitrobenzofurazan-sulfide derivatives have shown that these compounds can exhibit significant NLO responses. nih.govacs.org

The intrinsic optical properties of these materials are closely linked to the ICT process. nih.govacs.org The extent and direction of this charge transfer can be evaluated by analyzing the computed NLO properties. nih.govacs.org Research has demonstrated that functionalization with different groups can modulate the NLO response. nih.gov For example, the presence of a nitro (-NO2) substituent can induce significant solvatochromic shifts, indicating a strong change in dipole moment upon excitation. nih.gov

In a detailed study of nitrobenzofurazan-sulfide derivatives, the computed energy and oscillator strength were found to complement experimental results. acs.org These compounds were reported to exhibit green fluorescence and a large Stokes shift of up to 85 nm in a polar solvent like methanol, which is indicative of a significant ICT character. nih.govnih.govacs.org The analysis of the frontier molecular orbitals (HOMO and LUMO) helps to understand the electronic transitions and the charge transfer nature of the excited state. acs.org

| Compound Class | Key Property | Stokes Shift (in Methanol) | Computational Method |

| Nitrobenzofurazan-Sulfide Derivatives | Green Fluorescence, ICT | Up to 85 nm | TD-DFT |

These investigations highlight the potential of engineering nitrobenzofurazan derivatives to create advanced materials for photonic and optoelectronic applications. nih.gov

Future Research Directions and Unexplored Potential in 4 Hydroxy 7 Nitrobenzofurazan Chemistry

Development of Novel and Sustainable Synthetic Approaches for Enhanced Yields and Purity

The conventional synthesis of NBD derivatives often relies on the nucleophilic substitution of a halogen atom from a 4-halo-7-nitrobenzofurazan precursor. mdpi.com While effective, these methods can present challenges in terms of yield, purity, and sustainability. Future research should pivot towards the development of novel synthetic strategies that are not only more efficient but also align with the principles of green chemistry.

Exploration of alternative synthetic pathways that circumvent the use of halogenated precursors could be a significant step forward. This might involve direct C-H activation or the use of more environmentally benign activating groups. Furthermore, the optimization of reaction conditions, such as solvent choice, temperature, and catalysts, can lead to substantial improvements in reaction yields and a reduction in by-product formation, thereby simplifying purification processes. The application of flow chemistry techniques could also offer precise control over reaction parameters, leading to higher purity and more consistent product quality.

A key focus should be on the development of synthetic methods that are both high-yielding and easily scalable to meet potential industrial demands. The pursuit of sustainable synthesis will not only reduce the environmental footprint but also enhance the economic viability of producing 4-Hydroxy-7-nitrobenzofurazan and its derivatives.

Integration with Nanotechnology for Advanced Sensing Platforms (e.g., Nanosensors, Hybrid Materials)

The convergence of nanotechnology and fluorescence sensing opens up a plethora of opportunities for creating highly sensitive and robust analytical platforms. The integration of this compound with various nanomaterials is a promising avenue for future research.

Nanosensors: The immobilization of this compound onto the surface of nanoparticles, such as gold nanoparticles, quantum dots, or silica (B1680970) nanoparticles, can lead to the development of highly sensitive nanosensors. The localized surface plasmon resonance of metallic nanoparticles, for instance, can be harnessed to enhance the fluorescence signal of the NBD moiety, leading to lower limits of detection.

Hybrid Materials: The incorporation of this compound into polymeric matrices or mesoporous silica can result in the creation of novel hybrid materials with tailored sensing capabilities. nih.gov These materials can offer improved stability, reusability, and selectivity for target analytes. For example, molecularly imprinted polymers functionalized with this compound could be designed for the highly specific detection of a particular molecule. The development of such advanced materials holds significant potential for applications in diagnostics, environmental monitoring, and industrial process control.

| Nanomaterial | Potential Advantage | Example Application |

| Gold Nanoparticles | Fluorescence enhancement | Ultrasensitive detection of biomolecules |

| Quantum Dots | FRET-based sensing | Ratiometric sensing of ions |

| Silica Nanoparticles | High surface area, stability | Reusable sensors for continuous monitoring |

| Graphene Oxide | Quenching capabilities | "Turn-on" fluorescence sensors |

| Polymeric Nanofibers | Enhanced quantum yield | Brightly fluorescent materials for bioimaging |